molecular formula C10H8N2O3 B1343655 Methyl 3-formyl-1H-indazole-6-carboxylate CAS No. 885518-86-5

Methyl 3-formyl-1H-indazole-6-carboxylate

Cat. No. B1343655
CAS RN: 885518-86-5
M. Wt: 204.18 g/mol
InChI Key: NIODGFZSWUWOGF-UHFFFAOYSA-N
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Description

“Methyl 3-formyl-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It is used in organic synthesis . The compound appears as a solid and is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-formyl-1H-indazole-6-carboxylate” were not found, there are several synthetic approaches to indazoles, including transition metal-catalyzed reactions and reductive cyclization reactions . More detailed synthesis routes can be found in the literature.


Molecular Structure Analysis

The InChI code for “Methyl 3-formyl-1H-indazole-6-carboxylate” is 1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-12-9(7)5-13/h2-5H,1H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-formyl-1H-indazole-6-carboxylate” is a solid at room temperature . It has a molecular weight of 204.19 . The compound is soluble in water .

Scientific Research Applications

Enthalpy and Structural Studies

The enthalpy of formation for various indazole derivatives, including methyl 1H-indazole-6-carboxylic methyl ester, has been experimentally determined, providing valuable insights into their thermodynamic properties. This research contributes to the understanding of the energetic and structural influence of carbonyl and acetate groups on these compounds (Orozco-Guareño et al., 2019). Additionally, the structures of fluorinated NH-indazoles, including derivatives similar to methyl 3-formyl-1H-indazole-6-carboxylate, have been analyzed using X-ray crystallography and magnetic resonance spectroscopy, offering insights into the impact of halogen substitution on supramolecular structures (Teichert et al., 2007).

Synthetic Methodologies

Synthetic approaches to indazole derivatives highlight the versatility of methyl 3-formyl-1H-indazole-6-carboxylate in chemical synthesis. For instance, potassium persulfate mediated chemodivergent C-3 functionalization of 2H-indazoles using DMSO as a formylating agent demonstrates the potential for creating a variety of indazole-based compounds in moderate to excellent yields (Bhattacharjee et al., 2021). Additionally, the synthesis of novel oxazole derivatives from indazole-3-carboxylic acid methyl ester underscores the compound's utility in constructing complex heterocyclic systems (Reddy et al., 2013).

Biological Activities

While the focus excludes drug use and side effects, it's worth noting that indazole derivatives, closely related to methyl 3-formyl-1H-indazole-6-carboxylate, have been explored for their biological activities. Studies on 1H-benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids have shown significant antiproliferative activity, suggesting potential applications in cancer research (Molinari et al., 2015).

Safety and Hazards

“Methyl 3-formyl-1H-indazole-6-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 3-formyl-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-12-9(7)5-13/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIODGFZSWUWOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646286
Record name Methyl 3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-1H-indazole-6-carboxylate

CAS RN

885518-86-5
Record name Methyl 3-formyl-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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